molecular formula C15H24 B1668776 Cedrene CAS No. 11028-42-5

Cedrene

Cat. No.: B1668776
CAS No.: 11028-42-5
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-CXTNEJHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.

Mechanism of Action

Target of Action

Cedrene is a sesquiterpene found in the essential oil of cedar . It has been found to interact with mouse olfactory receptor 23 (MOR23), which plays a role in adipogenesis and thermogenesis in 3T3-L1 cells .

Mode of Action

This compound’s interaction with MOR23 has been shown to influence intracellular lipid accumulation and oxygen consumption rate . Activation of MOR23 by α-cedrene significantly reduced lipid content, increased the oxygen consumption rate, and stimulated reprogramming of the metabolic signature of 3T3-L1 cells .

Biochemical Pathways

This compound’s action on MOR23 leads to changes in intracellular cyclic adenosine monophosphate (cAMP) levels and protein amounts of adenylyl cyclase 3 (ADCY3), protein kinase A catalytic subunit (PKA Cα), phospho-5’-adenosine monophosphate (AMP)-activated protein kinase (AMPK), and phospho-cAMP-responsive element-binding protein (CREB) . This results in the upregulation of adipogenic genes and downregulation of genes involved in thermogenesis .

Pharmacokinetics

Upon intravenous administration, α-cedrene exhibits a rapid clearance, a large distribution volume, and a relatively long half-life . Upon oral administration, it is slowly absorbed with a bioavailability of 48.7-84.8% . It is highly distributed to tissues, with the tissue-to-plasma partition coefficients (Kp) far greater than unity for all tissues .

Result of Action

The activation of MOR23 by α-cedrene leads to a reduction in lipid content and an increase in the oxygen consumption rate in 3T3-L1 cells . This suggests that α-cedrene could potentially be used as an anti-obesity drug .

Action Environment

This compound is a volatile compound produced by the plant-beneficial fungus Trichoderma guizhouense, and it has been shown to modulate Arabidopsis root development through auxin transport and signaling . This suggests that the action of this compound can be influenced by environmental factors such as the presence of other organisms.

Properties

CAS No.

11028-42-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15+/m1/s1

InChI Key

IRAQOCYXUMOFCW-CXTNEJHOSA-N

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@@H](C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Appearance

Solid powder

Key on ui other cas no.

469-61-4
11028-42-5

physical_description

Solid

Pictograms

Flammable; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-cedrene
beta-cedrene
cedrene
cedrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedrene
Reactant of Route 2
Cedrene
Reactant of Route 3
Cedrene
Reactant of Route 4
Cedrene
Reactant of Route 5
Cedrene
Reactant of Route 6
Cedrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.